molecular formula C19H12O2 B2419462 2-Phenylcyclopenta[b]chromene-1-carbaldehyde CAS No. 60444-51-1

2-Phenylcyclopenta[b]chromene-1-carbaldehyde

Cat. No. B2419462
CAS RN: 60444-51-1
M. Wt: 272.303
InChI Key: ASILSMUZNACBBY-UHFFFAOYSA-N
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Description

2-Phenylcyclopenta[b]chromene-1-carbaldehyde is a chemical compound with the molecular formula C19H12O2 . It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes, which are known for their versatile biological profiles, simple structure, and mild adverse effects .


Molecular Structure Analysis

The molecular structure of 2-Phenylcyclopenta[b]chromene-1-carbaldehyde is characterized by a benzene ring fused to an oxygen-containing pyran ring . The chromene nucleus is a vital constituent of various naturally occurring and synthetic molecules with a broad range of bioactivities .


Physical And Chemical Properties Analysis

The molecular formula of 2-Phenylcyclopenta[b]chromene-1-carbaldehyde is C19H12O2, and it has an average mass of 272.297 Da and a mono-isotopic mass of 272.083740 Da .

Future Directions

The future directions for research on 2-Phenylcyclopenta[b]chromene-1-carbaldehyde and related compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in medicinal chemistry. The development of potent leads of 2H/4H-chromene analogs for their promising biological activities could be a promising area of future research .

properties

IUPAC Name

2-phenylcyclopenta[b]chromene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O2/c20-12-17-15(13-6-2-1-3-7-13)11-19-16(17)10-14-8-4-5-9-18(14)21-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASILSMUZNACBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4OC3=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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